Glycine sodium salt hydrate

Overview

Description

Mechanism of Action

Target of Action

Glycine sodium salt hydrate primarily targets the central nervous system . It serves as a neurotransmitter, particularly in the spinal cord, brainstem, and retina . The compound plays a crucial role in increasing the quality of sleep and neurological functions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. When glycine receptors are activated, chloride enters the neuron via ionotropic receptors, causing an inhibitory postsynaptic potential (IPSP) . This action results in the hyperpolarization of the membrane potential, thus counteracting excitatory stimuli .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates intracellular calcium levels and cytokines production . Glycine is also degraded to serine by glycine serine hydroxymethyltransferase 1 in the cytoplasm .

Result of Action

The molecular and cellular effects of the action of this compound are diverse. Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage . Additionally, glycine treatment also enhances graft function during transplantation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action as a neurotransmitter in immunohistochemical staining of Zebrafish spinal cord sections has been observed . .

Biochemical Analysis

Biochemical Properties

Glycine sodium salt hydrate plays a significant role in biochemical reactions. It is synthesized from choline, threonine, and serine . It serves as a precursor for porphyrins, purines, glutathione, and creatine . This compound interacts with various enzymes, proteins, and other biomolecules, modulating intracellular Ca2+ levels and cytokines production .

Cellular Effects

This compound exerts various effects on cells and cellular processes. It aids in increasing the quality of sleep and neurological functions . It is essential for the regulation of immune function, metabolism, growth, and development . This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It modulates intracellular Ca2+ levels and cytokines production . Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycine sodium salt hydrate can be synthesized through the neutralization of glycine with sodium hydroxide. The reaction involves dissolving glycine in water and adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Glycine sodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glyoxylic acid.

Reduction: It can be reduced to form aminoethanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.

Major Products Formed:

Oxidation: Glyoxylic acid.

Reduction: Aminoethanol.

Substitution: Halogenated glycine derivatives.

Scientific Research Applications

Glycine sodium salt hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a buffer in various chemical reactions and analytical techniques.

Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.

Comparison with Similar Compounds

Glycine: The parent compound, which is a simple amino acid.

Glycine hydrochloride: A derivative where glycine is combined with hydrochloric acid.

Glycine methyl ester: A methylated derivative of glycine.

Comparison:

Glycine sodium salt hydrate vs. Glycine: this compound is more soluble in water and has enhanced buffering capacity compared to glycine.

This compound vs. Glycine hydrochloride: this compound is less acidic and more suitable for applications requiring neutral pH.

This compound vs. Glycine methyl ester: this compound is more stable and less reactive compared to glycine methyl ester.

This compound stands out due to its unique combination of solubility, buffering capacity, and stability, making it a versatile compound in various scientific and industrial applications.

Biological Activity

Glycine sodium salt hydrate, also known as sodium glycinate, is a sodium salt of glycine, an amino acid that plays a crucial role in various biological processes. Its chemical formula is with a molecular weight of 115.06 g/mol. This compound exhibits significant biological activity, influencing metabolic processes, acting as a neurotransmitter, and serving various industrial applications. This article explores its biological activity through detailed research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 115.06 g/mol |

| Melting Point | 197.0°C to 201.0°C |

| pH | 11.1 to 12.0 (10% aq. soln.) |

| Solubility in Water | >500 g/L (20°C) |

- Neurotransmitter Function : Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS). It binds to glycine receptors, facilitating chloride ion influx, which hyperpolarizes neurons and reduces excitability.

- Metabolic Role : Glycine is involved in the synthesis of proteins and plays a role in the production of creatine, which is vital for energy metabolism in muscle tissues.

- Hormonal Influence : Research indicates that glycine sodium salt can influence the secretion of anabolic hormones, which are essential for muscle growth and recovery during exercise .

Case Study: Glycine Sodium Salt in Exercise Physiology

A study conducted on athletes demonstrated that supplementation with this compound improved mental performance under stress and enhanced recovery post-exercise by reducing muscle soreness and inflammation . The participants who consumed this compound showed a significant decrease in markers of exercise-induced muscle damage compared to the control group.

Solubility and Bioavailability

A recent investigation into the solubility of glycine salts revealed that glycine sodium salt exhibits high solubility across a wide pH range, which is crucial for its bioavailability in biological systems . The study highlighted that the solubility product varies significantly with changes in pH, indicating complex interactions that can affect its absorption and efficacy.

Applications in Medicine and Industry

- Pharmaceutical Excipients : Glycine sodium salt is often used as an excipient in solid dosage forms due to its biocompatibility and ability to enhance drug solubility .

- Nutritional Supplements : It is included in various nutritional supplements aimed at improving exercise performance and recovery.

- Biodegradable Plastics : The compound is also explored for its potential use in developing biodegradable plastics, contributing to sustainable materials science .

Properties

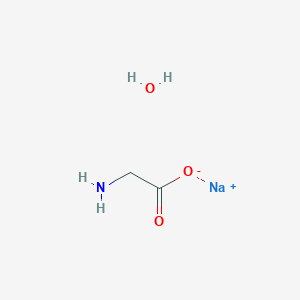

IUPAC Name |

sodium;2-aminoacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJQGPVMMRXSQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635459 | |

| Record name | Sodium aminoacetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207300-76-3 | |

| Record name | Sodium aminoacetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.